molecular formula C15H12O3 B6396693 2-(2-Formylphenyl)-5-methylbenzoic acid CAS No. 1261902-32-2

2-(2-Formylphenyl)-5-methylbenzoic acid

Cat. No.: B6396693
CAS No.: 1261902-32-2
M. Wt: 240.25 g/mol
InChI Key: NWPOCIXHAGCYFX-UHFFFAOYSA-N
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Description

2-(2-Formylphenyl)-5-methylbenzoic acid is a benzoic acid derivative featuring a formyl group (-CHO) at the ortho position of the phenyl ring and a methyl group (-CH₃) at the para position of the benzoic acid core. The formyl group allows for nucleophilic additions or condensation reactions, while the methyl substituent modulates lipophilicity and steric effects .

Properties

IUPAC Name

2-(2-formylphenyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-10-6-7-13(14(8-10)15(17)18)12-5-3-2-4-11(12)9-16/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPOCIXHAGCYFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC=C2C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688836
Record name 2'-Formyl-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261902-32-2
Record name 2'-Formyl-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Formylphenyl)-5-methylbenzoic acid typically involves the formylation of 5-methylbenzoic acid derivatives. One common method is the Vilsmeier-Haack reaction, where a formyl group is introduced using a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions, typically at room temperature, and yields the desired formylated product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-(2-Formylphenyl)-5-methylbenzoic acid.

Types of Reactions:

    Oxidation: The formyl group in 2-(2-Formylphenyl)-5-methylbenzoic acid can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: 2-(2-Carboxyphenyl)-5-methylbenzoic acid.

    Reduction: 2-(2-Hydroxymethylphenyl)-5-methylbenzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(2-Formylphenyl)-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.

    Biology: The compound can be used in the development of biochemical assays and as a probe in molecular biology studies.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Formylphenyl)-5-methylbenzoic acid depends on its specific application. In chemical reactions, the formyl group can act as an electrophile, participating in various nucleophilic addition and substitution reactions. In biological systems, the compound may interact with specific enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physical Properties of Analogues
Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key References
2-(2-Formylphenyl)-5-methylbenzoic acid 2-formylphenyl, 5-methyl 254.25 Not reported
2-Chloro-5-(2-formylphenyl)benzoic acid 2-formylphenyl, 5-chloro 260.67 Not reported
2-(2-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid 2-hydroxyphenyl, benzimidazole 254.24 Not reported
5-Formyl-2-hydroxy-3-methoxybenzoic acid 5-formyl, 2-hydroxy, 3-methoxy 210.16 Not reported
2-(Isonicotinoylamino)-5-methylbenzoic acid 5-methyl, isonicotinoylamino 256.26 Not reported
Key Observations:
  • Electron-Withdrawing vs.
  • Lipophilicity : The methyl group in 2-(2-formylphenyl)-5-methylbenzoic acid enhances lipophilicity relative to polar substituents like hydroxyl or methoxy groups (e.g., 5-formyl-2-hydroxy-3-methoxybenzoic acid), which may influence membrane permeability in biological systems .

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